molecular formula C32H55NO26 B569248 Galili pentasaccharide CAS No. 119502-59-9

Galili pentasaccharide

Cat. No.: B569248
CAS No.: 119502-59-9
M. Wt: 869.773
InChI Key: NSQRTAMYWQHCTJ-UJNJMCBBSA-N
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Description

Galili pentasaccharide is a complex carbohydrate structure that is part of the glycosphingolipid family It is characterized by its unique arrangement of five monosaccharide units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galili pentasaccharide typically involves a series of glycosylation reactions. One common method is the preactivation-based, one-pot glycosylation technique, which allows for the rapid and stereoselective assembly of the pentasaccharide structure. This method involves the use of trichloroacetimidate donors and thioglycoside alcohols as building blocks . The reaction conditions often include the use of catalysts such as silver triflate and promoters like trimethylsilyl trifluoromethanesulfonate to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic synthesis using carbohydrate-active enzymes. These enzymes are engineered to have specific regio- and stereoselectivity, allowing for the efficient production of the desired pentasaccharide structure . This method is advantageous as it avoids the need for multiple protection and deprotection steps, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Galili pentasaccharide undergoes various chemical reactions, including:

    Oxidation: The oxidation of hydroxyl groups to form aldehydes or carboxylic acids.

    Reduction: The reduction of carbonyl groups to form alcohols.

    Substitution: The substitution of hydroxyl groups with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the pentasaccharide structure .

Major Products Formed

The major products formed from these reactions include various derivatives of the this compound, such as its oxidized or reduced forms. These derivatives can have different biological activities and applications.

Scientific Research Applications

Galili pentasaccharide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Galili pentasaccharide involves its interaction with specific molecular targets, such as galectins. Galectins are a family of proteins that bind to β-galactoside epitopes on the pentasaccharide, mediating various biological processes including cell adhesion, apoptosis, and immune response . The binding of this compound to galectins can modulate these processes, making it a potential target for therapeutic intervention.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Galili pentasaccharide is unique due to its specific arrangement of monosaccharide units and its ability to interact with galectins. This interaction is crucial for its role in mediating various biological processes, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55NO26/c1-8(40)33-15-20(47)26(57-32-24(51)28(19(46)13(6-38)54-32)59-30-22(49)21(48)17(44)11(4-36)52-30)14(7-39)55-29(15)58-27-18(45)12(5-37)53-31(23(27)50)56-25(10(42)3-35)16(43)9(41)2-34/h2,9-32,35-39,41-51H,3-7H2,1H3,(H,33,40)/t9-,10+,11+,12+,13+,14+,15+,16+,17-,18-,19-,20+,21-,22+,23+,24+,25+,26+,27-,28-,29-,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQRTAMYWQHCTJ-UJNJMCBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55NO26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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